Aziridine, 1-stearoyl-
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Overview
Description
Aziridine, 1-stearoyl- is a compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. Aziridines are known for their significant ring strain, which makes them highly reactive and useful in various chemical reactions. The 1-stearoyl derivative of aziridine incorporates a stearoyl group, a long-chain fatty acid, which can influence the compound’s properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Aziridine, 1-stearoyl- can be synthesized through several methods. One common approach involves the reaction of stearoyl chloride with aziridine in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification.
Industrial Production Methods
Industrial production of aziridines, including aziridine, 1-stearoyl-, often involves the use of aminoethanol as a starting material. The aminoethanol undergoes dehydration in the presence of an oxide catalyst at high temperatures to form aziridine. The stearoyl group can then be introduced through subsequent reactions .
Chemical Reactions Analysis
Types of Reactions
Aziridine, 1-stearoyl- undergoes various chemical reactions, including:
Nucleophilic Ring Opening: The strained three-membered ring of aziridine is highly susceptible to nucleophilic attack, leading to ring-opening reactions. Common nucleophiles include amines, alcohols, and thiols.
Oxidation and Reduction: Aziridine derivatives can undergo oxidation to form aziridine N-oxides or reduction to form amines.
Substitution Reactions: The aziridine ring can participate in substitution reactions where the nitrogen atom is replaced by other functional groups.
Common Reagents and Conditions
Nucleophilic Ring Opening: Reagents such as sodium azide, lithium aluminum hydride, and various amines are commonly used. Reactions are typically carried out in polar solvents like methanol or ethanol.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Ring Opening: Produces open-chain amines, alcohols, or thiols depending on the nucleophile used.
Oxidation: Forms aziridine N-oxides.
Reduction: Yields primary or secondary amines.
Scientific Research Applications
Aziridine, 1-stearoyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its use in drug delivery systems and as a precursor for bioactive compounds.
Mechanism of Action
The mechanism of action of aziridine, 1-stearoyl- involves its high reactivity due to the strained three-membered ring. The compound can readily undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological targets. The stearoyl group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Aziridine, 1-stearoyl- can be compared with other aziridine derivatives and similar compounds:
Aziridine: The parent compound, aziridine, is more reactive due to the absence of the stearoyl group, making it suitable for different applications.
Azetidine: A four-membered nitrogen-containing ring that is less strained and less reactive compared to aziridine.
Ethylenimine: Another three-membered nitrogen-containing ring, similar to aziridine but with different substituents that influence its reactivity and applications
Conclusion
Aziridine, 1-stearoyl- is a versatile compound with significant potential in various fields of scientific research and industry. Its unique structure and reactivity make it a valuable building block for the synthesis of complex molecules and a promising candidate for various applications in chemistry, biology, medicine, and industry.
Properties
CAS No. |
3891-30-3 |
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Molecular Formula |
C20H39NO |
Molecular Weight |
309.5 g/mol |
IUPAC Name |
1-(aziridin-1-yl)octadecan-1-one |
InChI |
InChI=1S/C20H39NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)21-18-19-21/h2-19H2,1H3 |
InChI Key |
UJBORAMHOAWXLF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)N1CC1 |
Origin of Product |
United States |
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